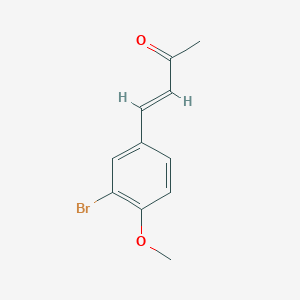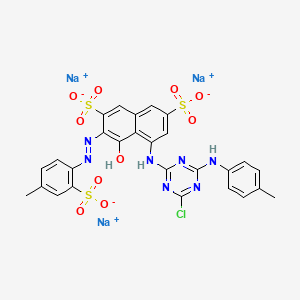
(3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-one is an organic compound characterized by the presence of a bromo and methoxy substituent on a phenyl ring, along with a butenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-bromo-4-methoxybenzaldehyde and acetone.
Aldol Condensation: The key step involves an aldol condensation reaction between 3-bromo-4-methoxybenzaldehyde and acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: (3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo substituent can be replaced by other nucleophiles through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or alkanes.
Substitution: Compounds with different substituents replacing the bromo group.
Scientific Research Applications
(3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is employed in studies investigating the biological activity of related compounds, including their effects on cellular processes and pathways.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-one depends on its specific application:
Molecular Targets: In medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound may influence various biochemical pathways, including those involved in signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
(3E)-4-(3-Bromo-4-hydroxyphenyl)but-3-en-2-one: Similar structure but with a hydroxy group instead of a methoxy group.
(3E)-4-(3-Chloro-4-methoxyphenyl)but-3-en-2-one: Similar structure but with a chloro group instead of a bromo group.
(3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-ol: Similar structure but with an alcohol group instead of a ketone group.
Uniqueness: (3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-one is unique due to the specific combination of bromo and methoxy substituents on the phenyl ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1331560-65-6 |
|---|---|
Molecular Formula |
C11H11BrO2 |
Molecular Weight |
255.11 g/mol |
IUPAC Name |
4-(3-bromo-4-methoxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C11H11BrO2/c1-8(13)3-4-9-5-6-11(14-2)10(12)7-9/h3-7H,1-2H3 |
InChI Key |
AOVJTAMOQFOZJZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C=CC1=CC(=C(C=C1)OC)Br |
Canonical SMILES |
CC(=O)C=CC1=CC(=C(C=C1)OC)Br |
Synonyms |
(3E)-4-(3-BroMo-4-Methoxyphenyl)but-3-en-2-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(13Z)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,11-trien-5-one](/img/structure/B1143851.png)
